molecular formula C6H10Br2 B1417928 1,2-Dibromo-3,3-dimethylbut-1-ene CAS No. 99584-95-9

1,2-Dibromo-3,3-dimethylbut-1-ene

Cat. No.: B1417928
CAS No.: 99584-95-9
M. Wt: 241.95 g/mol
InChI Key: JDGBPINHTJNHMH-UHFFFAOYSA-N
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Description

1,2-Dibromo-3,3-dimethylbut-1-ene is an organobromine compound with the molecular formula C₆H₁₀Br₂. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of two bromine atoms attached to a butene backbone, which imparts unique chemical properties.

Preparation Methods

1,2-Dibromo-3,3-dimethylbut-1-ene can be synthesized through several methods. One common synthetic route involves the bromination of 3,3-dimethyl-1-butene. This reaction typically uses bromine (Br₂) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the desired positions on the butene molecule.

Industrial production methods for this compound often involve large-scale bromination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The reaction conditions, such as temperature, pressure, and reaction time, are carefully optimized to achieve efficient production.

Chemical Reactions Analysis

1,2-Dibromo-3,3-dimethylbut-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in this compound can be replaced by other nucleophiles, such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻), leading to the formation of corresponding alcohols or ethers.

    Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form alkenes.

    Addition Reactions: The compound can participate in addition reactions with various electrophiles.

Scientific Research Applications

1,2-Dibromo-3,3-dimethylbut-1-ene has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound is employed in the development of new materials, including polymers and advanced composites.

    Pharmaceutical Research: Researchers use this compound in the synthesis of potential drug candidates.

Mechanism of Action

The mechanism of action of 1,2-dibromo-3,3-dimethylbut-1-ene in chemical reactions involves the interaction of its bromine atoms with various nucleophiles and electrophiles. The bromine atoms are highly reactive and can participate in both substitution and addition reactions. In substitution reactions, the bromine atoms are replaced by other nucleophiles, while in addition reactions, they add to the double bond of the butene backbone .

Comparison with Similar Compounds

1,2-Dibromo-3,3-dimethylbut-1-ene can be compared with other similar compounds, such as:

    1,1-Dibromo-3,3-dimethylbut-1-ene: This compound has a similar structure but with both bromine atoms attached to the same carbon atom.

    1,1-Dibromo-3-methylbut-1-ene: This compound has a methyl group instead of a dimethyl group, leading to variations in its chemical behavior and applications.

    3,3-Dimethyl-1-butene: This compound lacks bromine atoms and serves as a precursor in the synthesis of brominated derivatives like this compound.

These comparisons highlight the unique chemical properties and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

1,2-dibromo-3,3-dimethylbut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Br2/c1-6(2,3)5(8)4-7/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDGBPINHTJNHMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40659899
Record name 1,2-Dibromo-3,3-dimethylbut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99584-95-9
Record name 1,2-Dibromo-3,3-dimethylbut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Dibromo-3,3-dimethyl-1-butene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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